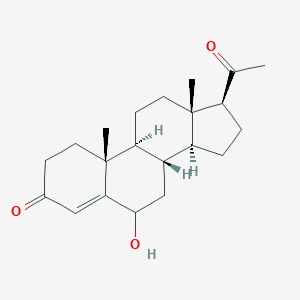
6-Hydroxypregn-4-ène-3,20-dione
Vue d'ensemble
Description
6-Hydroxypregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C21H30O3. It is a derivative of progesterone and is known for its significant role in various biological processes. This compound is also referred to as 6-hydroxyprogesterone and is characterized by the presence of a hydroxyl group at the 6th position of the pregnane skeleton .
Applications De Recherche Scientifique
6-Hydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
Biochemical Pathways
It is known that this compound is involved in the biosynthesis of steroids, given its structural similarity to other steroid hormones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Hydroxypregn-4-ene-3,20-dione . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypregn-4-ene-3,20-dione typically involves the hydroxylation of progesterone. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position. Chemical synthesis can also be achieved through selective oxidation reactions using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods: Industrial production of 6-Hydroxypregn-4-ene-3,20-dione often relies on biotechnological approaches due to their efficiency and selectivity. Microbial biotransformation using fungi or bacteria is a preferred method, as it offers high yields and specificity. The process involves the fermentation of progesterone in the presence of these microorganisms, followed by extraction and purification of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form 6-dehydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-ketopregn-4-ene-3,20-dione.
Reduction: Formation of 6-dehydroxy derivatives.
Substitution: Formation of 6-substituted pregn-4-ene-3,20-dione derivatives.
Comparaison Avec Des Composés Similaires
17α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.
21-Hydroxyprogesterone: Known for its role in corticosteroid biosynthesis.
11α-Hydroxyprogesterone: Studied for its glucocorticoid activity
Uniqueness: 6-Hydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation at the 6th position, which imparts distinct biological properties and makes it a valuable intermediate in steroid synthesis. Its selective receptor interactions also contribute to its unique pharmacological profile .
Propriétés
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLWZOSAFOXFL-UHPWKVKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-20-6 | |
| Record name | 6-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


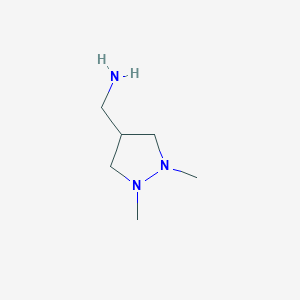
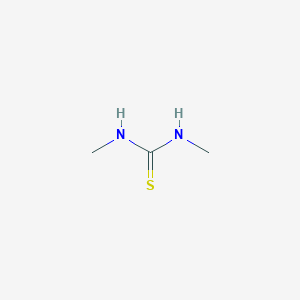
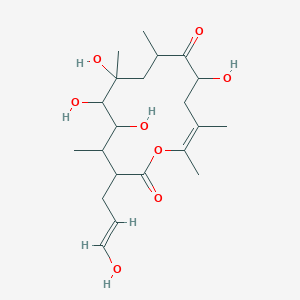
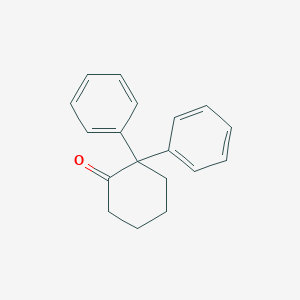

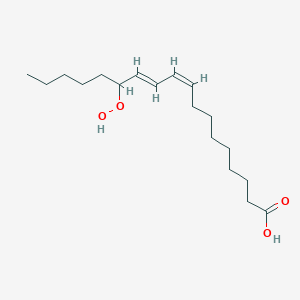
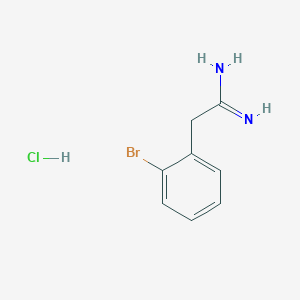
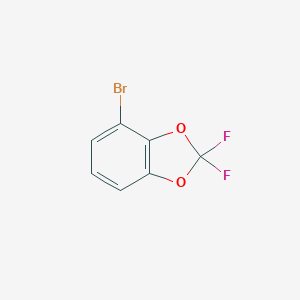

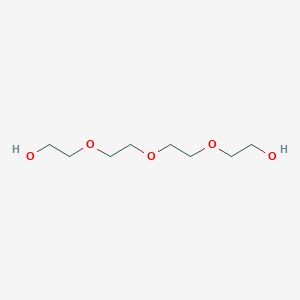


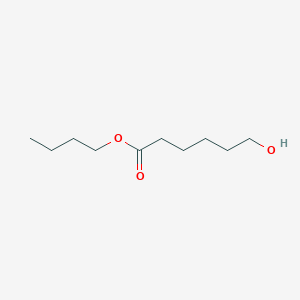
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)
